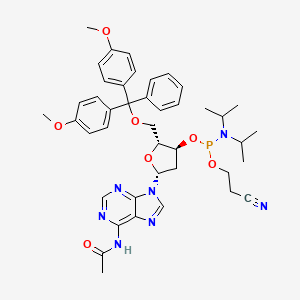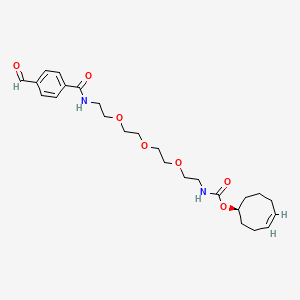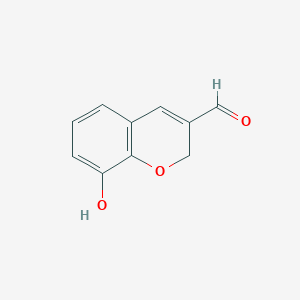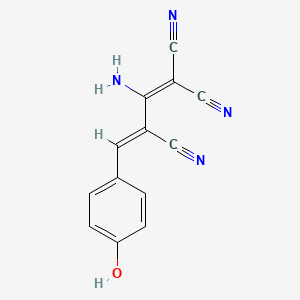
Rafoxanide-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rafoxanide 13C6 is a labeled version of Rafoxanide, a salicylanilide compound used primarily as an antiparasitic agent. It is specifically designed for use in analytical and research applications, where the isotopic labeling with carbon-13 (13C6) allows for precise tracking and analysis in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rafoxanide 13C6 involves the incorporation of carbon-13 into the benzoyl ring of Rafoxanide. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 13C-labeled benzoyl chloride.
Formation of Intermediate: The labeled benzoyl chloride reacts with 3-chloro-4-(4-chlorophenoxy)aniline to form an intermediate.
Final Product: The intermediate undergoes further reactions with iodine and other reagents to yield Rafoxanide 13C6.
Industrial Production Methods
Industrial production of Rafoxanide 13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling and large-scale chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Rafoxanide 13C6 undergoes various chemical reactions, including:
Oxidation: Rafoxanide 13C6 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Rafoxanide 13C6 into reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds .
Aplicaciones Científicas De Investigación
Rafoxanide 13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Rafoxanide in various samples.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Rafoxanide.
Industry: Utilized in the development of new antiparasitic formulations and veterinary medicines.
Mecanismo De Acción
Rafoxanide 13C6 exerts its effects primarily through its action as an anthelmintic agent. It targets specific enzymes and pathways in parasites, leading to their death. The compound induces endoplasmic reticulum stress and activates the unfolded protein response, which can lead to apoptosis in certain cells. This mechanism is particularly relevant in its potential use against non-small cell lung cancer .
Comparación Con Compuestos Similares
Similar Compounds
Closantel: Another salicylanilide with similar antiparasitic properties.
Fenbendazole: A benzimidazole compound used as an anthelmintic.
Albendazole: Another benzimidazole with broad-spectrum antiparasitic activity
Uniqueness
Rafoxanide 13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This labeling provides a significant advantage in studies requiring detailed metabolic and pharmacokinetic analysis .
Propiedades
Fórmula molecular |
C19H11Cl2I2NO3 |
|---|---|
Peso molecular |
631.96 g/mol |
Nombre IUPAC |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide |
InChI |
InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)/i7+1,8+1,11+1,14+1,16+1,18+1 |
Clave InChI |
NEMNPWINWMHUMR-QBPDDYRQSA-N |
SMILES isomérico |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)I)I)O)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)

![2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)



![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)



![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)

